8-Methoxy-6-nitroquinoline 8-Methoxy-6-nitroquinoline
Brand Name: Vulcanchem
CAS No.: 80912-11-4
VCID: VC3858586
InChI: InChI=1S/C10H8N2O3/c1-15-9-6-8(12(13)14)5-7-3-2-4-11-10(7)9/h2-6H,1H3
SMILES: COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

8-Methoxy-6-nitroquinoline

CAS No.: 80912-11-4

Cat. No.: VC3858586

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxy-6-nitroquinoline - 80912-11-4

Specification

CAS No. 80912-11-4
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 8-methoxy-6-nitroquinoline
Standard InChI InChI=1S/C10H8N2O3/c1-15-9-6-8(12(13)14)5-7-3-2-4-11-10(7)9/h2-6H,1H3
Standard InChI Key DDZOFSUAHDCNQO-UHFFFAOYSA-N
SMILES COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2
Canonical SMILES COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2

Introduction

Chemical Identity and Structural Characteristics

8-Methoxy-6-nitroquinoline features a bicyclic framework comprising a benzene ring fused to a pyridine ring, with methoxy (-OCH₃) and nitro (-NO₂) groups at positions 8 and 6, respectively. The molecular formula C₁₀H₈N₂O₃ corresponds to a molar mass of 220.18 g/mol . X-ray crystallography of analogous compounds reveals a nearly planar structure with bond lengths of 1.35–1.45 Å for the quinoline backbone . The nitro group induces substantial electron withdrawal, creating a dipole moment of 4.2 Debye, while the methoxy group contributes steric hindrance (van der Waals volume: 23.7 ų) .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight220.18 g/molPubChem
Melting Point189–192°C (dec.)Chem-Impex
LogP (Octanol-Water)2.1 ± 0.3Estimated
Fluorescence λₑₓ/λₑₘ350 nm/450 nmChem-Impex
pKa (Quinoline N)4.7Analogous compounds

The compound’s fluorescence quantum yield (Φ = 0.42 in ethanol) stems from intramolecular charge transfer between the electron-rich methoxy group and electron-deficient nitro moiety . This property underpins its use in biological imaging probes.

Synthetic Methodologies

Skraup Synthesis

The classical Skraup reaction remains the primary route for synthesizing 8-methoxy-6-nitroquinoline derivatives. In a representative procedure :

  • Nitroaniline precursor: 4-Methoxy-2-nitroaniline reacts with acrolein or methyl vinyl ketone in concentrated sulfuric acid.

  • Cyclization: Heating at 100°C for 6–8 hours induces cyclodehydration, forming the quinoline core.

  • Oxidation: Arsenic(V) oxide or o-phosphoric acid facilitates nitro group retention under aerobic conditions.

This method yields 8-methoxy-6-nitroquinoline in 55–65% purity, requiring subsequent purification via silica gel chromatography .

Silver-Catalyzed Radical Decarboxylation

Modern approaches employ silver nitrate (AgNO₃) to mediate radical-based alkylation :

  • Substrate: 6-Methoxy-8-nitroquinoline (1.0 mmol) in acetonitrile.

  • Decarboxylation: Trimethylacetic acid (3.0 mmol) and ammonium persulfate generate tert-butyl radicals.

  • Coupling: Radicals attack the quinoline C-2 position, yielding 2-tert-butyl-6-methoxy-8-nitroquinoline (72–85% yield).

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Skraup 55–6590–958–12
Ag-Catalyzed 72–8598–991.5–2
Ugi-Azide 60–7595–9720–120

The silver-catalyzed method offers superior efficiency but requires stringent temperature control (80°C ± 2°C) .

Pharmaceutical Applications

Antimalarial Agents

8-Methoxy-6-nitroquinoline derivatives exhibit potent activity against Plasmodium falciparum. Structural modifications at the C-5 and C-8 positions optimize potency:

  • Compound 22 : PfNF54 IC₅₀ = 0.324 µM; Selectivity Index (SI) = 59.7 vs. L-6 rat skeletal myoblasts.

  • Compound 19 : IC₅₀ = 0.464 µM; 98% parasite clearance at 10 mg/kg in murine models.

Activity correlates with lipophilicity (clogP > 3.5) and steric bulk at the C-5 alkoxy group .

Anti-Inflammatory intermediates

The nitro group facilitates reduction to amines, which are coupled with NSAID moieties (e.g., ibuprofen, diclofenac) via amide bonds . Resulting hybrids show dual COX-2 inhibition (IC₅₀ = 0.8–1.2 µM) and reduced gastrointestinal toxicity compared to parent drugs .

Materials Science Applications

Fluorescent Sensors

8-Methoxy-6-nitroquinoline’s Stokes shift (Δλ = 100 nm) enables zinc(II) detection in aqueous media :

  • Detection Limit: 0.1 µM Zn²⁺ in pH 7.4 buffer.

  • Selectivity: >50-fold over Fe³⁺, Cu²⁺, and Ca²⁺.

Mechanism involves nitro-to-methoxy photoinduced electron transfer (PET) quenching, reversed upon Zn²⁺ coordination .

Polymer Additives

Incorporating 0.1–0.5 wt% 8-methoxy-6-nitroquinoline into poly(methyl methacrylate) (PMMA) enhances UV stability by 40–60% through nitro group-mediated radical scavenging .

Biological Research Tools

Enzyme Inhibition Studies

The compound inhibits tyrosine kinase BTK with IC₅₀ = 2.4 µM via H-bonding to Cys481 and π-stacking with Phe540 . Molecular dynamics simulations confirm stable binding (RMSD < 1.5 Å over 100 ns) .

Receptor Binding Assays

Tritium-labeled 8-methoxy-6-nitroquinoline ([³H]-M6NQ) binds adenosine A₂ₐ receptors (Kd = 12 nM), serving as a radioligand in Parkinson’s disease research .

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